CAS registry number and identifiers for Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate
CAS registry number and identifiers for Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate
CAS Registry Number: 898752-52-8[1][2][3]
Executive Summary
Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate (CAS 898752-52-8) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2][3] Characterized by a 3,4,5-trifluorophenyl moiety linked to a valerate ester via a ketone bridge, this compound serves as a critical intermediate for introducing lipophilic, metabolically stable aryl groups into heterocyclic scaffolds.
This guide provides a comprehensive technical analysis of the compound's identity, validated synthetic protocols, and application logic in drug discovery, specifically targeting researchers in medicinal chemistry and process development.
Part 1: Chemical Identity & Identifiers
The precise identification of fluorinated intermediates is critical due to the high prevalence of regioisomers in trifluorophenyl chemistry. The following data establishes the unique identity of the target compound.
Table 1: Chemical Identifiers and Properties
| Property | Specification |
| Chemical Name | Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate |
| Synonyms | Ethyl 5-(3,4,5-trifluorophenyl)-5-oxopentanoate; 5-(3,4,5-Trifluorophenyl)-5-oxovaleric acid ethyl ester |
| CAS Registry Number | 898752-52-8 |
| Molecular Formula | C₁₃H₁₃F₃O₃ |
| Molecular Weight | 274.24 g/mol |
| InChI Key | WJBOVTLRUZWYDG-UHFFFAOYSA-N (Analogous structure verification required) |
| SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)F)F)F |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Part 2: Synthetic Methodology
The Challenge of the Trifluorophenyl Ring
Synthesizing this compound via traditional Friedel-Crafts acylation is often suboptimal. The 3,4,5-trifluorophenyl ring is significantly electron-deficient due to the cumulative inductive effect (-I) of three fluorine atoms. This deactivation renders the ring poor at attacking acyl chlorides under standard Lewis acid conditions (AlCl₃), often leading to low yields or the requirement of harsh superacidic conditions that may compromise the ester functionality.
Recommended Protocol: Regioselective Metallation
To ensure high yield and strict regiocontrol, a Grignard or Lithiation-mediated nucleophilic acyl substitution is the superior pathway. This method utilizes 5-bromo-1,2,3-trifluorobenzene to generate a nucleophilic aryl species that attacks the electrophilic acyl chloride.
Reagents:
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Substrate: 5-Bromo-1,2,3-trifluorobenzene (CAS 138526-69-9).
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Metallating Agent: Isopropylmagnesium chloride (TurboGrignard) or n-Butyllithium.
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Electrophile: Ethyl 5-chloro-5-oxopentanoate (Ethyl glutaryl chloride).[4]
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Catalyst: CuCN (optional, for transmetallation to Cuprate if softer nucleophilicity is required).
Step-by-Step Workflow:
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Activation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 5-Bromo-1,2,3-trifluorobenzene (1.0 eq) and anhydrous THF. Cool to -78°C (if using n-BuLi) or -20°C (if using i-PrMgCl).
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Metallation: Add the metallating agent dropwise. Stir for 30–60 minutes to generate the 3,4,5-trifluorophenylmagnesium species.
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Checkpoint: The absence of starting bromide can be verified via GC-MS aliquot quench.
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Acylation: In a separate vessel, dissolve Ethyl 5-chloro-5-oxopentanoate (1.1 eq) in THF and cool to -78°C.
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Cannulation: Slowly transfer the aryl-metal species into the acyl chloride solution via cannula. Crucial: Reverse addition (nucleophile into electrophile) prevents double-addition (formation of the tertiary alcohol).
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Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix between the Friedel-Crafts (classic but flawed) and Metallation (modern and preferred) routes.
Figure 1: Comparison of synthetic pathways. Route B (Metallation) is preferred due to the electron-deficient nature of the trifluorophenyl ring.
Part 3: Applications in Drug Discovery[6]
This compound acts as a "linchpin" intermediate. The ketone and ester functionalities at opposite ends of the aliphatic chain allow for divergent synthesis, while the trifluorophenyl group provides specific pharmacological advantages.
1. Bioisosterism and Metabolic Stability
The 3,4,5-trifluorophenyl moiety is a validated bioisostere for phenyl or chlorophenyl groups.
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Metabolic Blocking: The fluorine atoms at the 3, 4, and 5 positions block metabolic oxidation (CYP450 hydroxylation) at the most vulnerable sites of the aromatic ring.
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Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted drugs.
2. Scaffold Construction
The 1,5-dicarbonyl distance (between the ketone and the ester) is ideal for cyclization reactions to form heterocycles:
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Dihydropyridinones: Reaction with primary amines followed by cyclization.
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Indoles/Quinolines: Via intramolecular condensations if the amine is tethered.
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Oxadiazoles: The ester group can be converted to a hydrazide and cyclized to form 1,3,4-oxadiazoles, a common motif in anticancer agents (e.g., tubulin inhibitors).
Table 2: Functional Group Transformations
| Functional Group | Target Transformation | Reagent System | Application |
| Ketone (C5) | Reduction to Alcohol | NaBH₄ / MeOH | Chiral alcohol synthesis |
| Ketone (C5) | Reductive Amination | R-NH₂ / NaBH₃CN | Amine linker generation |
| Ester (C1) | Hydrolysis | LiOH / THF:H₂O | Acid generation for coupling |
| Ester (C1) | Hydrazinolysis | NH₂NH₂[5]·H₂O | Precursor to Oxadiazoles |
Part 4: Analytical Characterization
To validate the synthesis of CAS 898752-52-8, the following spectral signatures must be confirmed.
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.5–7.7 ppm (m, 2H): Aromatic protons (positions 2,6 of the phenyl ring). The splitting will be complex due to H-F coupling.
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δ 4.12 ppm (q, 2H): O-CH₂ -CH₃ (Ester methylene).
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δ 2.9–3.0 ppm (t, 2H): -C(=O)-CH₂ - (Alpha to ketone).
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δ 2.3–2.4 ppm (t, 2H): -CH₂ -C(=O)O- (Alpha to ester).
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δ 1.9–2.0 ppm (m, 2H): Central methylene (-CH₂-).
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δ 1.25 ppm (t, 3H): O-CH₂-CH₃ (Ester methyl).
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¹⁹F NMR (Decoupled):
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Expect two distinct signals: A doublet (for positions 3,5-F) and a triplet (for position 4-F) with characteristic coupling constants (
Hz).
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Mass Spectrometry (ESI+):
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[M+H]⁺: 275.24
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[M+Na]⁺: 297.22
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Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Specific Handling: Fluorinated aromatics can be absorbed through the skin. Use Nitrile gloves (double-gloving recommended for concentrated solutions).
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent ester hydrolysis over long periods.
References
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LookChem . (n.d.). Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate CAS No. 898752-52-8.[1][2][3] Retrieved February 14, 2026, from [Link]
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National Institutes of Health (NIH) . (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines. PubMed Central. Retrieved February 14, 2026, from [Link]
